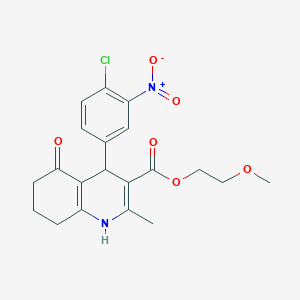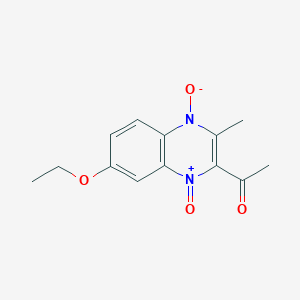
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone, also known as EMDQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. EMDQ belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been used as a tool compound for drug discovery, as it can serve as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This compound also inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury in the heart and brain, and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the investigation of the role of this compound in other disease models, such as inflammatory diseases and metabolic disorders. Additionally, the elucidation of the mechanism of action of this compound could provide insights into the development of new therapeutic strategies for various diseases.
合成法
1-(7-ethoxy-3-methyl-1,4-dioxido-2-quinoxalinyl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride to form the quinoxaline ring. The resulting compound is then oxidized with potassium permanganate to introduce the dioxido group and ethylated to yield this compound.
特性
IUPAC Name |
1-(7-ethoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-4-19-10-5-6-11-12(7-10)15(18)13(9(3)16)8(2)14(11)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXUHWRLIPQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C([N+]2=O)C(=O)C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
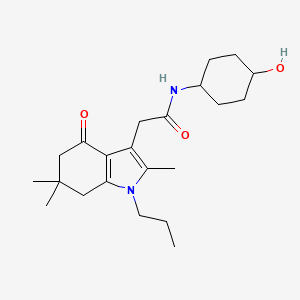
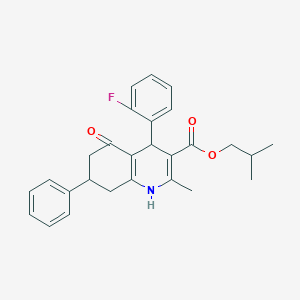
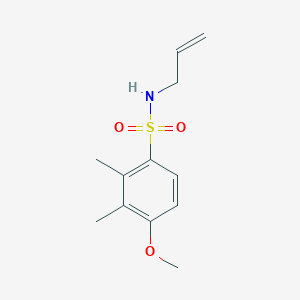

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
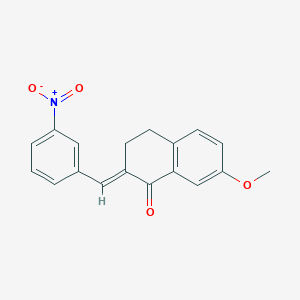
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
